3-Cyclohexyl-1,1-diethylurea

Descripción

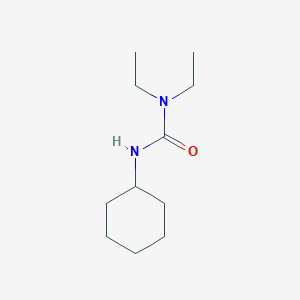

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexyl-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADTBMMQHPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402073 | |

| Record name | 3-cyclohexyl-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-78-0 | |

| Record name | 3-cyclohexyl-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYL-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Whitepaper: Molecular Dynamics and Synthesis of 3-Cyclohexyl-1,1-diethylurea

Executive Summary

3-Cyclohexyl-1,1-diethylurea (CAS: 57883-78-0) is an asymmetric, sterically hindered urea derivative that has recently emerged as a critical model compound in the fields of dynamic covalent chemistry and advanced polymer engineering[1]. While traditional urea bonds are highly stable due to robust hydrogen-bonding networks, the introduction of bulky N,N-diethyl and N'-cyclohexyl substituents fundamentally alters the thermodynamic landscape of this molecule. This steric clash lowers the activation energy required for bond dissociation, classifying 3-cyclohexyl-1,1-diethylurea as a highly effective Hindered Urea Bond (HUB) [2].

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical properties of this molecule, detail its self-validating synthesis protocols, and explain the mechanistic causality behind its transformative role in the upcycling of polyurethane thermosets[3].

Physicochemical Profiling & Structural Parameters

Understanding the baseline metrics of 3-cyclohexyl-1,1-diethylurea is essential for its integration into materials science and drug development workflows. The molecule is characterized by a central carbonyl group flanked by a secondary amine (bearing the cyclohexyl group) and a tertiary amine (bearing the diethyl groups)[4].

Table 1: Chemical Identifiers & Physicochemical Properties

| Parameter | Value | Source |

| IUPAC Name | 3-cyclohexyl-1,1-diethylurea | [4] |

| Synonyms | N-cyclohexyl-N',N'-diethylurea | [1] |

| CAS Number | 57883-78-0 | [1] |

| Molecular Formula | C11H22N2O | [4] |

| Molecular Weight | 198.31 g/mol | [4] |

| Exact Mass | 198.1732 Da | [4] |

| SMILES | CCN(CC)C(=O)NC1CCCCC1 | [4] |

| GHS Hazard | H302 (Harmful if swallowed) | [4] |

Table 2: Spectroscopic Validation Data (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating the synthesis of substituted ureas. The fragmentation pattern is driven by the cleavage of the C-N bonds adjacent to the carbonyl[5].

| m/z Ratio | Relative Abundance (%) | Fragment Assignment (Proposed) |

|---|---|---|

| 198 | 55 | Molecular Ion [M]+ |

| 100 | 68 | [M - Cyclohexylamino]+ (Diethylcarbamoyl cation) |

| 72 | 58 | [Diethylamine]+ radical |

| 58 | 100 | Base Peak (Alkyl fragmentation) |

| 44 | 27 | [CO-NH2]+ equivalent |

Steric Hindrance and Dynamic Covalent Chemistry (Mechanistic Causality)

In conventional polyureas, the N-H groups act as strong hydrogen bond donors, while the C=O groups act as acceptors, creating a highly stable, crystalline network[6]. However, in 3-cyclohexyl-1,1-diethylurea, the tertiary nitrogen (N,N-diethyl) cannot participate in hydrogen bonding, and the bulky ethyl and cyclohexyl groups create severe steric repulsion.

The Causality of Dynamic Exchange: This steric strain forces the urea bond out of planarity, disrupting orbital overlap and weakening the C-N bond. Consequently, upon thermal activation (typically >100 °C), the molecule undergoes transient dissociation into cyclohexyl isocyanate and diethylamine. If a competing primary amine (e.g., n-propylamine) is present, a transcarbamoylation exchange reaction occurs rapidly[3]. This dynamic equilibrium is the mechanistic cornerstone for developing self-healing and recyclable thermoset plastics[2].

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that researchers can verify success at each critical juncture.

Protocol A: Synthesis of 3-Cyclohexyl-1,1-diethylurea

Objective: High-yield synthesis via nucleophilic addition.

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen gas to establish an inert atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the isocyanate into a primary amine and CO2[6].

-

Reagent Loading : Dissolve 1.0 equivalent of cyclohexyl isocyanate in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Controlled Addition : Place the reaction flask in an ice bath (0 °C). Add 1.1 equivalents of diethylamine dropwise over 15 minutes. Causality: The reaction between isocyanates and amines is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that could lead to isocyanate dimerization or unwanted side reactions[6].

-

Reaction Progression : Remove the ice bath and stir at room temperature for 4-6 hours. Monitor the reaction via FT-IR spectroscopy. Self-Validation: The reaction is deemed complete when the strong, characteristic isocyanate -N=C=O stretching band at ~2270 cm⁻¹ completely disappears from the IR spectrum.

-

Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethyl acetate/hexane mixture to yield the pure product.

Protocol B: Transcarbamoylation (Dynamic Exchange) Assay

Objective: Demonstrate the dynamic nature of the hindered urea bond.

-

Setup : In a heavy-wall glass NMR tube, dissolve 3-cyclohexyl-1,1-diethylurea (1.0 eq) and n-propylamine (5.0 eq) in DMSO-d6[3].

-

Thermal Activation : Seal the tube and heat to 120 °C for 12 hours. Causality: Heating provides the thermal energy required to overcome the lowered activation barrier of the sterically hindered urea, triggering dissociation into the intermediate isocyanate, which is immediately intercepted by the excess n-propylamine[3].

-

In-Situ Monitoring : Analyze the mixture directly via 1H NMR. Self-Validation: Successful exchange is validated by the disappearance of the diethyl proton signals and the emergence of new signals corresponding to the propyl group, confirming the formation of 1-cyclohexyl-3-propylurea[3].

Pathway Visualization

The following diagram illustrates the logical workflow from synthesis to dynamic exchange and macroscopic application.

Workflow of 3-cyclohexyl-1,1-diethylurea synthesis and dynamic transcarbamoylation exchange.

Applications in Advanced Materials

The unique dynamic properties of 3-cyclohexyl-1,1-diethylurea make it a critical model compound for developing next-generation sustainable polymers. By incorporating similar hindered urea motifs into polyurethane networks, researchers can create thermosets that behave like traditional cross-linked plastics at room temperature but can be decrosslinked and reprocessed at elevated temperatures[2]. This small-molecule carbamate-assisted decrosslinking allows post-consumer polyurethane waste to be functionally upcycled into value-added thermoplastics, offering a highly viable pathway for circular polymer economies[3].

References

-

National Center for Biotechnology Information (PubChem). "3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720". URL: [Link]

-

NextSDS. "3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information". URL: [Link]

-

The Royal Society of Chemistry. "Spectroscopic data for the products - Green Chemistry". URL: [Link]

-

ResearchGate. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks". URL: [Link]

-

ResearchGate. "Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion". URL: [Link]

-

TU Dresden (Qucosa). "Synthesis and characterization of hyperbranched poly(urea-urethane)s". URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-cyclohexyl-1,1-diethylurea (CAS 57883-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclohexyl-1,1-diethylurea (CAS 57883-78-0) is a urea derivative with a molecular structure that combines a bulky, nonpolar cyclohexyl group with a more polar diethylurea moiety. Urea-containing compounds are of significant interest in medicinal chemistry and drug design due to the ability of the urea functional group to form stable hydrogen bonds with biological targets, potentially modulating drug potency and selectivity.[1][2] The physical properties of such molecules are foundational to their application, influencing everything from reaction kinetics and purification strategies to their behavior in biological systems.

This technical guide provides a comprehensive overview of the core physical properties of 3-cyclohexyl-1,1-diethylurea. In the absence of extensive published experimental data for this specific compound, this guide adopts the perspective of a senior application scientist, focusing not only on available computed data but also providing detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to empower researchers to generate reliable data, ensuring a solid foundation for further development.

Molecular Structure and Computed Properties

The structural characteristics of a molecule are the primary determinants of its physical properties. 3-cyclohexyl-1,1-diethylurea possesses an amphipathic nature, with the nonpolar cyclohexyl ring and ethyl groups contrasting with the hydrogen-bonding capabilities of the urea functional group.

Caption: 2D Representation of 3-cyclohexyl-1,1-diethylurea.

While experimental data is sparse, computational models provide useful estimates for several key physical properties. These values, primarily sourced from PubChem, serve as a valuable starting point for experimental design.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | PubChem[3] |

| Molecular Weight | 198.31 g/mol | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Melting Point

Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. For drug development professionals, the melting point also influences solubility and stability, which are critical for formulation.

Experimental Protocol: Capillary Melting Point Determination

This method is the most common technique for determining the melting point of a solid organic compound due to its accuracy and requirement for only a small amount of sample.[4][5]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[4]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 3-cyclohexyl-1,1-diethylurea (finely powdered)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and has been finely ground into a powder on a watch glass.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.[6]

-

Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary with the sample.

-

Heat the sample, initially at a faster rate, until the temperature is about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[5]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[5]

-

Report the result as a melting range.

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Significance: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7] It is a key indicator of a compound's volatility and is essential for purification via distillation and for defining safe handling and storage conditions. For a high molecular weight compound like 3-cyclohexyl-1,1-diethylurea, the boiling point is expected to be high, and it may decompose before boiling at atmospheric pressure. Therefore, determination under reduced pressure is often necessary. The Thiele tube method is a reliable micro-technique for this purpose.[8]

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube)

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the sample's vapor. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary upon cooling is recorded as the boiling point.[9]

Materials and Equipment:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Micro test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (with appropriate range)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Setup: Attach the micro test tube containing 0.2-0.3 mL of the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the sample in the micro test tube.

-

Thiele Tube Assembly: Clamp the Thiele tube to a stand and fill it with oil until the level is just above the top of the side arm.

-

Immersion: Immerse the thermometer and the attached test tube into the oil in the Thiele tube. The sample should be positioned in the center of the main tube.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a burner. The design of the tube facilitates even heat distribution via convection currents.[10]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

-

Pressure Correction: Record the atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a correction may be necessary.

Aqueous Solubility

Significance: Aqueous solubility is one of the most critical physical properties for any compound intended for biological application.[11] Poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential.[12] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens and reflects the point of precipitation from a stock solution, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Experimental Protocol: Equilibrium (Shake-Flask) Solubility Determination

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment:

-

3-cyclohexyl-1,1-diethylurea

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector and a C18 column

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of PBS). The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: Remove the vials from the shaker. Allow the undissolved solid to settle. Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[14]

-

Quantification (HPLC):

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Analyze the filtered sample from step 3. If necessary, dilute the sample with the mobile phase to ensure its concentration falls within the range of the standard curve.

-

Determine the concentration of the compound in the sample by interpolating its peak area on the standard curve.

-

Correct for any dilution to calculate the final solubility in mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (Partition Coefficient, logP)

Significance: Lipophilicity is a measure of a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) environment. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[15] Lipophilicity profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For orally administered drugs, a logP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[15]

Experimental Protocol: RP-HPLC Method for logP Determination

While the shake-flask method is the traditional standard, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is faster, requires less material, and is less sensitive to impurities.[16][17] It is a well-established indirect method for estimating logP.[18]

Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value. A series of reference compounds with well-established logP values are used to create a calibration curve. The logP of the test compound is then determined by its retention time under the same chromatographic conditions.[18]

Materials and Equipment:

-

HPLC system with a UV detector and a C18 column

-

A set of 5-7 reference compounds with known logP values spanning a range that is expected to include the test compound (e.g., from logP 1 to 4).

-

3-cyclohexyl-1,1-diethylurea

-

Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

-

Analytical balance

Procedure:

-

Select Reference Compounds: Choose a set of commercially available, stable compounds with reliable logP values.

-

Chromatographic Conditions:

-

Develop an isocratic HPLC method using a C18 column. The mobile phase composition (e.g., 60% acetonitrile, 40% water) should be chosen to ensure that all reference compounds and the test compound elute with reasonable retention times.

-

The flow rate and column temperature should be kept constant.

-

-

Create Calibration Curve:

-

Prepare individual solutions of each reference compound and the test compound in the mobile phase.

-

Inject each reference compound and record its retention time (t_R_).

-

Determine the dead time (t₀) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t₀) / t₀.

-

Plot log(k) versus the known logP values for the reference compounds. This should yield a linear relationship. Perform a linear regression to get the equation of the line.[18]

-

-

Determine logP of Test Compound:

-

Inject the solution of 3-cyclohexyl-1,1-diethylurea and record its retention time.

-

Calculate its capacity factor (k).

-

Use the equation from the calibration curve to calculate the logP of the test compound.[18]

-

Caption: Workflow for RP-HPLC Based logP Determination.

Conclusion

A thorough understanding of the physical properties of 3-cyclohexyl-1,1-diethylurea is indispensable for its effective use in research and development. While published experimental data for this specific molecule is limited, this guide provides the necessary framework for its characterization. The computed properties offer a valuable baseline, and the detailed, step-by-step protocols for determining melting point, boiling point, aqueous solubility, and lipophilicity provide a clear path for researchers to generate robust and reliable experimental data. Adherence to these standardized methods will ensure data quality and comparability, ultimately accelerating the progress of research and development efforts involving this and similar molecules.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Berben, P., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Al-Janabi, A., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

SSERC. Melting point determination. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-

ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

-

Academic Journals. (2007, July 15). Study of some physical properties of urea formaldehyde and urea proparaldehyde copolymer composite for emulsion paint formul. [Link]

-

National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

ResearchGate. (2015, March 31). Study of some physical properties of urea formaldehyde and urea proparaldehyde copolymer composite for emulsion paint formulation. [Link]

-

ACS Publications. (2019, December 2). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Cheméo. Chemical Properties of Urea (CAS 57-13-6). [Link]

-

PubChem. 3-Cyclohexyl-1,1-diethylurea. [Link]

-

Semantic Scholar. Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. [Link]

-

NextSDS. 3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information. [Link]

-

PubChemLite. 3-cyclohexyl-1,1-diethylurea (C11H22N2O). [Link]

-

Royal Society of Chemistry. Model-free extraction of spin label position distributions from pseudocontact shift data. [Link]

-

MDPI. (2023, May 16). A Novel Ageladine A Derivative Acts as a STAT3 Inhibitor and Exhibits Potential Antitumor Effects. [Link]

-

PubMed. X-ray analysis of 2',3'-lyxoanhydrothymidine, a conformationally restricted inhibitor of retroviral reverse transcriptases. [Link]

-

OSTI.gov. NEW DIFFRACTION DATA Crystal structure of vismodegib, C19H14Cl2N2O3S. [Link]

-

FAF-Drugs4. Descriptors, Properties and Rules Computed in FAF-Drugs4. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jove.com [jove.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. rheolution.com [rheolution.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. raytor.com [raytor.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Solvation Dynamics and Experimental Profiling of 3-Cyclohexyl-1,1-diethylurea in Polar Organic Solvents

Executive Summary

For drug development professionals and polymer scientists, the urea moiety presents a notorious solubility challenge due to its propensity for strong intermolecular hydrogen bonding. 3-cyclohexyl-1,1-diethylurea (C₁₁H₂₂N₂O, MW: 198.31 g/mol )[1] serves as a premier small-molecule model for studying sterically hindered urea bonds (HUBs). Whether optimizing the liquid-phase kinetics of a urea-based active pharmaceutical ingredient (API) or engineering dynamic covalent networks for sustainable polyurethane upcycling[2], mastering the solvation thermodynamics of this compound in polar organic solvents is a critical prerequisite.

This technical guide provides an authoritative, self-validating framework for the synthesis, solvation, and dynamic exchange of 3-cyclohexyl-1,1-diethylurea, detailing the causality behind solvent selection and experimental design.

Physicochemical Thermodynamics of Solvation

The solubility profile of 3-cyclohexyl-1,1-diethylurea is dictated by a structural dichotomy: it possesses highly hydrophobic aliphatic peripheries (cyclohexyl and diethyl groups) flanking a highly polar, hydrogen-bonding urea core[1].

In the solid state, the urea N-H groups act as potent hydrogen-bond donors, forming a rigid crystalline lattice. To achieve full solvation, a solvent must thermodynamically outcompete these intermolecular forces. Polar aprotic solvents (such as DMSO and DMF) excel in this role; their exposed oxygen atoms act as powerful hydrogen-bond acceptors, penetrating the lattice and stabilizing the free monomeric state without donating protons that could trigger unwanted side reactions.

Thermodynamic pathway of 3-cyclohexyl-1,1-diethylurea solvation in polar aprotic solvents.

Quantitative & Qualitative Solubility Data

The table below synthesizes the solubility behavior of 3-cyclohexyl-1,1-diethylurea across key organic solvents, mapping physicochemical properties directly to their functional application in laboratory workflows[3].

| Solvent | Polarity Index | Boiling Point (°C) | Solubility Profile | Experimental Application |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189.0 | Highly Soluble | High-temperature dynamic exchange assays (120°C); ¹H NMR analysis. |

| N,N-Dimethylformamide (DMF) | 6.4 | 153.0 | Highly Soluble | Bulk solvation for recasting and reprocessability of PU networks. |

| Trichloromethane (CHCl₃) | 4.1 | 61.2 | Highly Soluble | Primary homogeneous reaction phase for initial synthesis. |

| Tetrahydrofuran (THF) | 4.0 | 66.0 | Soluble | Gel Permeation Chromatography (GPC) and DLS analysis. |

| Diethyl Ether | 2.8 | 34.6 | Insoluble / Poor | Anti-solvent used for precipitation and purification washing. |

Mechanistic Workflows and Self-Validating Protocols

To ensure high-fidelity data, experimental protocols involving sterically hindered ureas must be designed as self-validating systems. The following methodologies detail the synthesis and subsequent dynamic exchange of 3-cyclohexyl-1,1-diethylurea, emphasizing the causality of solvent choices[3].

Self-validating experimental workflow for the synthesis and dynamic exchange of hindered ureas.

Protocol A: Synthesis and Anti-Solvent Purification

Objective: Synthesize pure 3-cyclohexyl-1,1-diethylurea via the reaction of cyclohexyl isocyanate with diethylamine.

-

Step 1: Reaction Phase. Under a nitrogen atmosphere, combine 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine in 6 mL of trichloromethane (CHCl₃). Stir at room temperature for 12 hours.

-

Causality of Solvent Selection: CHCl₃ (Polarity Index 4.1) is chosen because it easily dissolves both the non-polar cyclohexyl precursor and the polar amine, ensuring a homogeneous reaction phase without participating in hydrogen bonding.

-

-

Step 2: Solvent Removal. Remove the CHCl₃ via vacuum distillation.

-

Causality: The low boiling point of CHCl₃ (61.2 °C) allows for gentle thermal removal, preventing premature degradation of the newly formed urea bonds.

-

-

Step 3: Anti-Solvent Wash. Wash the resulting crude product three times with diethyl ether, followed by vacuum distillation after each wash. Dry under a high vacuum.

-

Causality of Solvent Selection: Diethyl ether (Polarity Index 2.8) acts as an anti-solvent. The highly polar urea core is insoluble in this low-polarity environment, driving the precipitation of pure 3-cyclohexyl-1,1-diethylurea while unreacted volatile amines remain in the supernatant[3].

-

-

Validation Checkpoint: Confirm product purity via High-Resolution Mass Spectrometry (HR-MS) targeting the specific adduct mass (m/z = 198.31)[1] and ¹H NMR before proceeding to solubility assays.

Protocol B: Kinetic Solvation & Dynamic Exchange Assay

Objective: Evaluate the dynamic covalent bond exchange of the solvated urea with n-propylamine.

-

Step 1: Solvation. Dissolve the purified 3-cyclohexyl-1,1-diethylurea in DMSO-d₆.

-

Causality of Solvent Selection: To study hindered urea bond (HUB) exchange, the compound must be fully solvated at high temperatures. DMSO-d₆ is selected because its high boiling point (189 °C) safely accommodates the required 120 °C reaction temperature without pressure buildup in the NMR tube. Furthermore, its strong H-bond accepting nature prevents urea dimerization, ensuring pseudo-first-order kinetics[3].

-

-

Step 2: Reagent Introduction. Introduce n-propylamine to the solvated system.

-

Step 3: Thermal Incubation & Monitoring. Heat the solution to 120 °C for 12 hours. Monitor the exchange reaction continuously via ¹H NMR.

-

Validation Checkpoint: The system validates itself thermodynamically when the reaction approaches equilibrium. Look for the emergence of a new HR-MS absorption peak at m/z = 185.2 and corresponding NMR peak shifts, confirming the formation of the exchange product (1-cyclohexyl-3-propylurea) at approximately 85% yield[3].

Macroscopic Translation: Polyurethane Upcycling

The micro-scale solvation principles of 3-cyclohexyl-1,1-diethylurea directly translate to macro-scale polymer engineering. By embedding this specific hindered urea motif into thermosetting polyurethane networks, researchers can achieve dynamic decrosslinking.

Because the HUBs retain their solubility profile within the polymer matrix, post-service polyurethane thermosets can be completely dissolved in polar aprotic solvents like DMF upon exposure to small-molecule amines. This controlled network disassembly allows the previously intractable thermosets to be recast into customized shapes or upcycled into high-value composites (e.g., commercial-grade electromagnetic shielding materials), establishing a viable pathway for circular polymer economies[2][3].

References

-

"3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem" - National Institutes of Health (NIH). 1

-

Kong, Q., Tan, Y., Zhang, K., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks" - PubMed Central (PMC). 3

-

Kong, Q., Tan, Y., Zhang, K., et al. "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks" - PubMed. 2

Sources

Comprehensive Technical Guide on the NMR Characterization of 3-Cyclohexyl-1,1-diethylurea

Executive Summary

The structural elucidation and behavioral analysis of sterically hindered ureas are critical in both pharmaceutical development and advanced polymer chemistry. 3-Cyclohexyl-1,1-diethylurea (Chemical Formula: C₁₁H₂₂N₂O) is a prime example of a compound containing a Hindered Urea Bond (HUB). Due to the bulky diethylamine and cyclohexyl moieties, the orbital overlap within the urea core is perturbed, leading to unique dynamic covalent properties.

This technical guide provides a rigorous, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-cyclohexyl-1,1-diethylurea. By bridging empirical spectral data with the underlying quantum mechanical causality, this document serves as an authoritative reference for scientists utilizing this molecule as a model for [1] or as an intermediate in drug synthesis.

Structural Elucidation & Chemical Shift Causality

The accurate assignment of NMR resonances requires understanding the electronic environment and anisotropic effects within the molecule. The data presented below is acquired at 400 MHz (¹H) and 100 MHz (¹³C) in deuterated chloroform (CDCl₃) [2].

¹H NMR Chemical Shifts

-

Urea N-H (δ 4.11 ppm): Appears as a broad singlet. The line broadening is a direct consequence of the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I = 1) and continuous intermolecular hydrogen bonding. CDCl₃ is deliberately chosen over protic solvents (like MeOD) to prevent deuterium exchange, which would obliterate this signal.

-

Cyclohexyl Methine (δ 3.71–3.63 ppm): The C1 proton is significantly deshielded due to the inductive electron-withdrawing effect of the adjacent urea nitrogen, shifting it downfield relative to standard aliphatic methines.

-

Diethyl N-CH₂ (δ 3.24 ppm): Exhibits a classic first-order quartet ( J=8 Hz). The proximity to the electron-deficient urea carbonyl pulls electron density away from these protons, resulting in a pronounced downfield shift.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J ) | Assignment |

| 4.11 | Broad singlet (bs) | 1H | - | Urea N-H |

| 3.71 – 3.63 | Multiplet (m) | 1H | - | Cyclohexyl C1-H (methine) |

| 3.24 | Quartet (q) | 4H | 8 Hz | Diethyl N-CH₂ |

| 1.98 – 1.93 | Multiplet (m) | 2H | - | Cyclohexyl C2/C6-H (equatorial) |

| 1.72 – 1.59 | Multiplet (m) | 3H | - | Cyclohexyl C3/C5/C4-H (equatorial) |

| 1.43 – 1.32 | Multiplet (m) | 2H | - | Cyclohexyl C2/C6-H (axial) |

| 1.15 | Triplet (t) | 6H | 8 Hz | Diethyl -CH₃ |

| 1.15 – 1.05 | Multiplet (m) | 3H | - | Cyclohexyl C3/C5/C4-H (axial) |

¹³C NMR Chemical Shifts

-

Carbonyl Carbon (δ 156.6 ppm): The resonance at 156.6 ppm is the hallmark of a urea derivative. It is more shielded than a standard ketone (~200 ppm) due to the strong resonance donation from the lone pairs of the two adjacent nitrogen atoms, which increases electron density at the carbon center.

-

Diethyl N-CH₂ (δ 41.1 ppm): The steric bulk of the diethyl groups forces a slight deviation from planarity in the urea core, subtly impacting the chemical shift compared to unhindered ureas.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 156.6 | Quaternary (C) | Urea Carbonyl (C=O) |

| 49.2 | Methine (CH) | Cyclohexyl C1 |

| 41.1 | Methylene (CH₂) | Diethyl N-CH₂ |

| 34.1 | Methylene (CH₂) | Cyclohexyl C2, C6 |

| 25.7 | Methylene (CH₂) | Cyclohexyl C3, C5 |

| 25.1 | Methylene (CH₂) | Cyclohexyl C4 |

| 13.8 | Methyl (CH₃) | Diethyl -CH₃ |

Experimental Workflows and Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step includes an internal check to prevent downstream analytical failures.

Protocol 1: Sample Preparation and NMR Acquisition

-

Sample Solubilization: Weigh exactly 15–20 mg of highly purified 3-cyclohexyl-1,1-diethylurea. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Particulate Filtration (Critical Step): Filter the solution through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Causality: Micro-particulates and undissolved solids create localized magnetic field inhomogeneities, leading to severe line broadening. Filtration guarantees sharp, easily integratable peaks.

-

Probe Tuning and Shimming: Insert the sample into the NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Tune and match the probe specifically for ¹H and ¹³C nuclei. Shim the Z1–Z5 gradients until the lock level variation is <1%.

-

Acquisition Parameters:

-

¹H NMR: Utilize a standard 1D pulse sequence (zg30) with a 30° flip angle, 16 transients, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation ( T1 ) of all protons.

-

¹³C NMR: Utilize a proton-decoupled sequence (zgpg30). Acquire 1024 transients with a spectral width of 250 ppm. Self-Validation: Check the signal-to-noise ratio (SNR) after 128 scans; if the carbonyl peak at 156.6 ppm is not distinct, double the concentration or increase scans to 2048.

-

Caption: Workflow for NMR sample preparation and spectral acquisition of 3-cyclohexyl-1,1-diethylurea.

Mechanistic Insights: Dynamic Covalent Bond Exchange

Beyond static characterization, 3-cyclohexyl-1,1-diethylurea is heavily utilized as a small-molecule model to study Hindered Urea Bonds (HUBs) . The steric bulk of the N,N-diethyl group weakens the C-N bond, allowing the urea to undergo dynamic exchange reactions—a foundational mechanism for [3].

Protocol 2: Monitoring Dynamic Exchange via ¹H NMR

To observe the dynamic decrosslinking mechanism, the compound is reacted with a primary amine (e.g., n-propylamine).

-

Solvent Causality: CDCl₃ (boiling point 61 °C) is entirely unsuitable for this reaction, as the exchange requires high thermal energy. Therefore, DMSO-d₆ (boiling point 189 °C) is selected, allowing the reaction to be heated to 120 °C directly within the NMR tube.

-

Observation: As demonstrated by Kong et al. [1], heating the mixture at 120 °C for 12 hours results in the gradual disappearance of the diethyl quartet (δ 3.24 ppm) and the emergence of new signals corresponding to 1-cyclohexyl-3-propylurea. The reaction reaches an equilibrium yield of approximately 85%.

Caption: Dynamic exchange pathway of 3-cyclohexyl-1,1-diethylurea with n-propylamine via a HUB mechanism.

Conclusion

The rigorous NMR characterization of 3-cyclohexyl-1,1-diethylurea provides critical baseline data for researchers engineering dynamic polymer networks and novel therapeutics. By adhering to strict sample preparation protocols and understanding the electronic causality behind the observed chemical shifts (such as the distinct 156.6 ppm carbonyl resonance and the 4.11 ppm NH singlet), scientists can accurately track the kinetic mechanisms of hindered urea bond exchanges.

References

-

Title: Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks Source: Nature Communications (2026), 17(1) URL: [Link]

-

Title: Research on environmentally friendly organic synthesis using Vitamin B12 and photocatalyst (ビタミンB12と光触媒を利用する環境調和型有機合成に関する研究) Source: Kyushu University Academic Repository (2021) URL: [Link]

-

Title: Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion Source: JACS Au (2024) URL: [Link]

3-Cyclohexyl-1,1-diethylurea: Material Safety, Acute Toxicity, and Application in Dynamic Polyurethane Decrosslinking

Executive Summary

The compound 3-cyclohexyl-1,1-diethylurea (CAS: 57883-78-0) is a specialized chemical entity that has recently gained significant traction in advanced polymer chemistry. While it is classified as an acute oral toxicant (Category 4)[1], its primary value lies in its role as a kinetic model compound for studying Hindered Urea Bonds (HUBs) [2]. By leveraging the steric strain inherent in its molecular structure, researchers utilize this compound to simulate and elucidate the dynamic covalent exchange mechanisms that enable the decrosslinking, self-healing, and upcycling of polyurethane thermosets into high-value thermoplastics[3],[4].

This whitepaper synthesizes the material safety data sheet (MSDS) information, acute toxicity profiles, and a validated, step-by-step experimental workflow for synthesizing and utilizing this compound in dynamic exchange reactions.

Chemical Identity & Physical Properties

Understanding the baseline physical properties of 3-cyclohexyl-1,1-diethylurea is critical for predicting its behavior in both biological systems (toxicity) and synthetic environments (solubility and steric hindrance). The bulky cyclohexyl and diethyl substitutions are the structural drivers of its unique dynamic chemistry[2].

| Property | Value | Source |

| IUPAC Name | 3-cyclohexyl-1,1-diethylurea | [1] |

| CAS Number | 57883-78-0 | [1],[5] |

| Molecular Formula | C₁₁H₂₂N₂O | [1] |

| Molecular Weight | 198.31 g/mol | [1] |

| Exact Mass | 198.1732 Da | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

MSDS & Acute Toxicity Data

As a synthetic urea derivative, 3-cyclohexyl-1,1-diethylurea requires strict adherence to laboratory safety protocols. According to notifications provided to the European Chemicals Agency (ECHA) and aggregated by 1[1] and 5[5], the substance exhibits systemic toxicity upon ingestion.

Quantitative Hazard Summary

| Hazard Class | Category | Hazard Code & Statement | Signal Word |

| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed (100% notification) | Warning |

Precautionary Statements (P-Codes)

To mitigate exposure risks, the following handling and disposal protocols must be integrated into your laboratory's standard operating procedures (SOPs)[1]:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink, or smoke when using this product.

-

P301 + P317: IF SWALLOWED: Get medical help immediately.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Mechanistic Role in Polymer Chemistry: Hindered Urea Bonds (HUBs)

In the context of sustainable materials, traditional polyurethane thermosets are notorious for their permanent, unrecyclable crosslinked networks[6]. 3-Cyclohexyl-1,1-diethylurea serves as the foundational small-molecule model to solve this via dynamic covalent chemistry [2].

The Causality of Steric Strain: The presence of the bulky cyclohexyl and diethyl groups creates intense steric crowding around the central urea bond. This steric strain artificially lowers the activation energy required for the bond to dissociate back into its constituent isocyanate and amine precursors[2],[4]. When exposed to elevated temperatures (e.g., 120 °C) and a competitive small-molecule amine, the HUB undergoes a dynamic exchange reaction, allowing the polymer network to "decrosslink" and flow like a thermoplastic[2],[3].

Caption: Mechanistic pathway of sterically hindered urea bond (HUB) dynamic exchange.

Experimental Workflow: Synthesis & Decrosslinking Protocol

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step must be analytically confirmed before proceeding to the kinetic evaluation[2].

Protocol A: Synthesis of 3-Cyclohexyl-1,1-diethylurea

Causality Check: Trichloromethane (chloroform) is selected as the solvent because it is aprotic and non-nucleophilic, preventing competitive side reactions with the highly reactive cyclohexyl isocyanate[2]. The nitrogen atmosphere is mandatory to exclude ambient moisture, which would otherwise react with the isocyanate to form unwanted urea byproducts.

-

Preparation: Under a strict nitrogen atmosphere, add 0.5 g of cyclohexyl isocyanate and 0.292 g of diethylamine to 6 mL of trichloromethane in a round-bottom flask[2].

-

Reaction: Stir the mixture continuously at room temperature for 12 hours[2].

-

Solvent Removal: Remove the trichloromethane by distillation under reduced pressure[2].

-

Purification: Wash the resulting crude product three times with diethyl ether. Follow each wash with distillation under reduced pressure to remove residual impurities[2].

-

Drying & Validation: Dry the final product under vacuum. Self-Validation: Confirm the successful synthesis of 3-cyclohexyl-1,1-diethylurea via high-resolution mass spectrometry (HR-MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy before proceeding[2].

Protocol B: Dynamic Exchange (Decrosslinking Simulation)

Causality Check: The reaction is conducted at 120 °C to provide sufficient thermal energy to overcome the HUB dissociation barrier. DMSO-d₆ is utilized not only for its high boiling point but to allow for real-time, in situ kinetic monitoring via ¹H NMR[2].

-

Reagent Mixing: React the validated 3-cyclohexyl-1,1-diethylurea with n-propylamine in DMSO-d₆[2].

-

Thermal Activation: Heat the reaction vessel to 120 °C for 12 hours[2].

-

Kinetic Monitoring: Utilize ¹H NMR to monitor the appearance of a new set of peaks corresponding to the exchange product, 1-cyclohexyl-3-propylurea[2].

-

Equilibrium Confirmation: Observe the reaction approach equilibrium within the 12-hour window, yielding the target decrosslinked product at approximately 85%[2].

-

Final Validation: Conduct HR-MS analysis. The emergence and plateauing of a new absorption peak at m/z = 185.2 definitively confirms the successful dynamic exchange[2].

Caption: Step-by-step workflow for the synthesis and dynamic exchange of 3-cyclohexyl-1,1-diethylurea.

Conclusion

While 3-cyclohexyl-1,1-diethylurea requires careful handling due to its Category 4 acute oral toxicity[1], its utility in modern materials science is unparalleled. By acting as a highly reliable, self-validating model for Hindered Urea Bonds (HUBs), it provides researchers with the exact kinetic data needed to engineer the next generation of recyclable, self-healing, and upcyclable polyurethane networks[2],[4].

References

- PubChem (National Institutes of Health). "3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720.

- NextSDS. "3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information.

- Kong, Q., et al. (Nature Communications / PMC). "Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Cyclohexyl-1,1-diethylurea in Biological Systems

Abstract

This technical guide delineates the putative mechanism of action of 3-cyclohexyl-1,1-diethylurea, a compound belonging to the class of urea-based derivatives. In the absence of direct experimental data for this specific molecule, this document synthesizes evidence from structurally analogous and well-characterized urea-containing compounds, which are established as potent inhibitors of soluble epoxide hydrolase (sEH). By inhibiting sEH, these molecules modulate the concentrations of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs), thereby exerting significant influence over a range of physiological processes including cardiovascular function and inflammation. This guide provides a comprehensive overview of this extrapolated mechanism, details the downstream signaling pathways, and presents established experimental protocols for investigating the activity of sEH inhibitors.

Introduction: The Significance of Urea-Based Pharmacophores in sEH Inhibition

Substituted ureas represent a prominent class of pharmacophores in modern drug discovery, recognized for their ability to form robust hydrogen bond interactions with protein targets. A significant number of 1,3-disubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of lipid signaling molecules.[1][2] While direct research on 3-cyclohexyl-1,1-diethylurea is not extensively documented in publicly available literature, its structural features—a central urea moiety with a cyclohexyl and two ethyl substituents—strongly suggest a similar inhibitory action on sEH.

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs).[3] EETs are potent endogenous mediators with a variety of protective effects, including vasodilation, anti-inflammation, and analgesia.[3][4] Consequently, the inhibition of sEH, which leads to the stabilization and accumulation of EETs, has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, cardiovascular disease, and inflammatory disorders.[3][4][5]

This guide will therefore proceed based on the scientifically grounded hypothesis that 3-cyclohexyl-1,1-diethylurea acts as a soluble epoxide hydrolase inhibitor.

The Molecular Mechanism: Inhibition of Soluble Epoxide Hydrolase

The proposed mechanism of action for 3-cyclohexyl-1,1-diethylurea centers on its direct interaction with the active site of the soluble epoxide hydrolase enzyme. The urea pharmacophore is critical to this interaction, acting as a transition-state mimetic. It is postulated to form tight hydrogen bonds with key amino acid residues within the sEH active site, most notably with the catalytic aspartate residue (Asp335 in human sEH).[1] This interaction effectively blocks the access of the endogenous substrate, EETs, to the active site, thereby preventing their hydrolysis.

The cyclohexyl and diethyl groups of the molecule are presumed to occupy hydrophobic pockets within the enzyme's binding site, contributing to the overall binding affinity and potency of the inhibitor. The specific stereochemistry and size of these substituents are crucial for optimal fitting and inhibitory activity.

Downstream Signaling Consequences of sEH Inhibition

The inhibition of sEH by compounds like 3-cyclohexyl-1,1-diethylurea initiates a cascade of downstream signaling events, primarily driven by the elevated levels of EETs. These signaling pathways are multifaceted and cell-type specific, and include:

-

Cardiovascular Effects: EETs are potent vasodilators, acting on the smooth muscle cells of blood vessels to promote relaxation and lower blood pressure.[3] This effect is mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) in the vascular endothelium.[3]

-

Anti-inflammatory Effects: EETs exhibit significant anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of pro-inflammatory gene expression. By preventing the degradation of the inhibitory protein IκB, EETs sequester NF-κB in the cytoplasm, thereby reducing the production of inflammatory cytokines.[3]

-

Analgesic Effects: The elevation of EETs has been shown to reduce pain perception in various models of neuropathic and inflammatory pain.[1]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway of 3-cyclohexyl-1,1-diethylurea via sEH inhibition.

Experimental Validation of sEH Inhibition

To validate the hypothesis that 3-cyclohexyl-1,1-diethylurea acts as an sEH inhibitor, a series of in vitro and in vivo experiments can be employed.

In Vitro Assays

Table 1: Key In Vitro Assays for sEH Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Enzyme Inhibition Assay | To determine the direct inhibitory effect on sEH activity. | IC50 (half-maximal inhibitory concentration) |

| Kinetic Analysis | To elucidate the mode of inhibition (e.g., competitive, non-competitive). | Ki (inhibition constant) |

| Substrate Turnover Assay | To quantify the reduction in the formation of DHETs from EETs. | Rate of DHET production |

Experimental Protocol: sEH Enzyme Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a putative sEH inhibitor.

Materials:

-

Recombinant human or murine sEH

-

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (3-cyclohexyl-1,1-diethylurea) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the sEH enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorescent substrate PHOME.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by reading immediately).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow:

Caption: Workflow for a typical sEH enzyme inhibition assay.

In Vivo Models

The efficacy of sEH inhibitors is often evaluated in animal models of hypertension and inflammation. For example, the spontaneously hypertensive rat (SHR) model is commonly used to assess the blood pressure-lowering effects of these compounds.

Conclusion and Future Directions

Based on the extensive body of evidence for structurally related urea-based compounds, it is highly probable that 3-cyclohexyl-1,1-diethylurea functions as an inhibitor of soluble epoxide hydrolase. This inhibition leads to the stabilization of epoxyeicosatrienoic acids, which in turn mediate a range of beneficial physiological effects, including vasodilation and anti-inflammation.

Future research should focus on the direct experimental validation of the inhibitory activity of 3-cyclohexyl-1,1-diethylurea against sEH. This would involve performing the in vitro assays described in this guide to determine its IC50 and mode of inhibition. Furthermore, in vivo studies in relevant animal models would be crucial to ascertain its therapeutic potential for cardiovascular and inflammatory diseases. The continued exploration of urea-based sEH inhibitors holds significant promise for the development of novel therapeutics.

References

-

Soluble Epoxide Hydrolase Inhibitor, NCND. (n.d.). Retrieved March 27, 2026, from [Link]

-

3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

-

Shen, B., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(19), 8034-8046. [Link]

-

Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship.org. [Link]

-

3-CYCLOHEXYL-1,1-DIETHYLUREA — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

-

3-cyclohexyl-1,1-diethylurea (C11H22N2O) - PubChemLite. (n.d.). Retrieved March 27, 2026, from [Link]

-

1,3-diethylurea — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

-

1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). European Chemicals Bureau. [Link]

-

1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023, December 26). MDPI. [Link]

-

Saeed, S., et al. (2014). 3-Cyclohexyl-1-(3,5-dinitrobenzoyl)thiourea. ResearchGate. [Link]

-

Morisseau, C., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1579-1587. [Link]

-

Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. (2024, April 3). MDPI. [Link]

-

Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Mechanistic Elucidation of 3-Cyclohexyl-1,1-diethylurea via Electron Ionization Mass Spectrometry: A Technical Guide

Executive Summary & Molecular Context

3-Cyclohexyl-1,1-diethylurea (C₁₁H₂₂N₂O, MW 198.31 g/mol ) is a sterically hindered urea derivative. In contemporary materials science and drug development, it serves as a critical small-molecule model for hindered urea bonds (HUBs), which are foundational to the development of self-healing, reprocessable, and upcyclable polymer networks ().

Due to the steric bulk of the cyclohexyl and diethyl groups, the urea linkage exhibits dynamic covalent behavior. While this property is highly desirable for polymer engineering, it poses significant analytical challenges during gas-phase characterization. This whitepaper details the causality behind the experimental choices required to successfully analyze this compound using Electron Ionization Mass Spectrometry (EI-MS), ensuring that researchers capture true structural fragments rather than thermal degradation artifacts.

Causality-Driven Experimental Protocol

The Thermal Degradation Pitfall

Standard Gas Chromatography-Mass Spectrometry (GC-MS) typically employs inlet temperatures between 250 °C and 300 °C. Because 3-cyclohexyl-1,1-diethylurea is thermodynamically designed to undergo dynamic exchange, these high temperatures induce premature thermal dissociation into cyclohexyl isocyanate and diethylamine prior to ionization. To preserve the intact molecular ion ([M]•⁺ at m/z 198) and ensure the observed fragments are true EI-induced cleavages, a Direct Insertion Probe (DIP) or Cold-On-Column (COC) methodology is strictly required.

Self-Validating DIP-EI-MS Workflow

To establish a self-validating system, every step of the protocol must include internal checks for system suitability and baseline noise.

-

Instrument Calibration: Tune the quadrupole or time-of-flight (TOF) mass analyzer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are within 5% of their target relative abundances. Causality: This ensures a consistent internal energy distribution, making the resulting 70 eV fragmentation library reproducible.

-

Sample Preparation: Dissolve the synthesized 3-cyclohexyl-1,1-diethylurea () in anhydrous, MS-grade dichloromethane (DCM) to a working concentration of 10 µg/mL.

-

Blank Validation: Run a pure DCM blank on the DIP to establish a baseline. Causality: This confirms the absence of background nitrogenous contaminants or column bleed that could mask low-abundance fragments.

-

Sample Introduction: Deposit 1 µL of the sample onto the DIP glass crucible. Allow the DCM to evaporate completely under ambient conditions to prevent solvent suppression in the ion source.

-

Ionization & Acquisition:

-

Insert the probe into the high-vacuum source through the vacuum lock.

-

Ramp the probe temperature gently (30 °C to 150 °C at 20 °C/min) to volatilize the intact urea without breaking the C-N bonds.

-

Irradiate the vaporized sample with a 70 eV electron beam (source temperature: 200 °C, emission current: 50 µA).

-

Acquire full-scan data from m/z 40 to 300.

-

Fig 1. Standardized DIP-EI-MS analytical workflow for thermally labile urea derivatives.

Mechanistic Elucidation of Fragmentation Pathways

At 70 eV, the initial electron ejection predominantly occurs at the heteroatoms. The highly electron-rich tertiary nitrogen (N,N-diethyl) and the carbonyl oxygen possess the lowest ionization energies, making them the primary sites for radical cation formation ([M]•⁺, m/z 198).

Pathway A: Nitrogen-Directed α-Cleavage

Following ionization at the tertiary nitrogen, the system stabilizes the positive charge via homolytic cleavage of the adjacent C-C bond. The expulsion of a methyl radical (CH₃•, 15 Da) generates a highly stable, resonance-delocalized iminium cation at m/z 183 . This is a kinetically favored pathway due to the strong electron-donating capability of the nitrogen lone pair.

Pathway B: Urea Backbone Cleavage (C-N Scission)

The urea carbonyl acts as a structural pivot. Cleavage of the C-N bonds yields complementary ion pairs depending on charge retention:

-

B1 (Diethylamine side): Scission between the carbonyl and the tertiary nitrogen yields the diethylformamide-like cation[O=C-N(CH₂CH₃)₂]⁺ at m/z 100 . Subsequent neutral loss of carbon monoxide (CO, 28 Da) from this fragment yields the diethylamine cation at m/z 72 .

-

B2 (Cyclohexylamine side): Scission between the carbonyl and the secondary nitrogen yields the[Cyclohexyl-NH]⁺ cation at m/z 98 . If the charge is retained on the opposite fragment, the [Cyclohexyl-NH-C=O]⁺ cation is observed at m/z 126 .

Pathway C: Cyclohexyl Ring Dynamics

The massive steric bulk of the cyclohexyl ring makes it highly susceptible to both neutral radical loss and heterolytic cleavage.

-

Radical Expulsion: Homolytic loss of the intact cyclohexyl radical (C₆H₁₁•, 83 Da) leaves the [NH₂-CO-N(Et)₂]•⁺ radical cation at m/z 115 .

-

Carbocation Formation: Heterolytic cleavage transfers the positive charge entirely to the ring, generating the stable secondary cyclohexyl carbocation at m/z 83 . This ion undergoes further structural collapse, losing ethylene (C₂H₄) to form the cyclopentenyl-like cation at m/z 55 .

Fig 2. Primary 70 eV EI-MS fragmentation pathways of 3-cyclohexyl-1,1-diethylurea.

Quantitative Data Summary

The following table summarizes the expected m/z values, their structural assignments, and the underlying mechanistic causality for 3-cyclohexyl-1,1-diethylurea under standard 70 eV EI conditions.

| Fragment Ion | m/z | Relative Abundance (Est. %) | Structural Assignment | Cleavage Mechanism |

| [M]•⁺ | 198 | 10 - 15 | [C₁₁H₂₂N₂O]•⁺ | Intact Molecular Ion |

| [M - CH₃]⁺ | 183 | 40 - 50 | [C₁₀H₁₉N₂O]⁺ | α-Cleavage at N,N-diethyl group |

| [Cyclohexyl-NH-CO]⁺ | 126 | 20 - 30 | [C₇H₁₂NO]⁺ | Urea C-N scission (loss of •NEt₂) |

| [NH₂-CO-N(Et)₂]•⁺ | 115 | 15 - 25 | [C₅H₁₁N₂O]•⁺ | Radical loss of cyclohexyl ring |

| [CO-N(Et)₂]⁺ | 100 | 80 - 100 | [C₅H₁₀NO]⁺ | Urea C-N scission (loss of C₆H₁₁NH•) |

| [Cyclohexyl-NH]⁺ | 98 | 30 - 40 | [C₆H₁₂N]⁺ | Urea C-N scission (loss of •CONEt₂) |

| [C₆H₁₁]⁺ | 83 | 60 - 80 | [C₆H₁₁]⁺ | Heterolytic cleavage of cyclohexyl ring |

| [N(Et)₂]⁺ | 72 | 40 - 60 | [C₄H₁₀N]⁺ | Loss of CO from m/z 100 |

Conclusion

The structural elucidation of 3-cyclohexyl-1,1-diethylurea via EI-MS requires a delicate balance of gentle sample introduction and rigorous mechanistic interpretation. By bypassing the thermal degradation inherent to standard GC inlets and mapping the nitrogen-directed α-cleavages against the structural backbone scissions, researchers can confidently validate the synthesis and integrity of this critical dynamic covalent building block.

References

-

Dynamic decrosslinking enables self-healing, reprocessability, and upcycling in polyurethane networks Source: Nature Communications URL:[Link][1]

-

PubChem Compound Summary for CID 4338720, 3-Cyclohexyl-1,1-diethylurea Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link][2]

Sources

preparation of 3-cyclohexyl-1,1-diethylurea from cyclohexyl isocyanate

Application Note: High-Yield Synthesis of 3-Cyclohexyl-1,1-diethylurea via Isocyanate-Amine Coupling

Executive Summary

Unsymmetrical ureas are privileged pharmacophores in drug development, frequently utilized for their robust hydrogen-bonding capabilities and metabolic stability. This application note details a highly efficient, atom-economical protocol for the and diethylamine. The methodology leverages the intrinsic electrophilicity of the isocyanate group, eliminating the need for exogenous coupling reagents or basic catalysts ()[1].

Mechanistic Insights & Causality

The synthesis proceeds via a direct nucleophilic addition. The secondary amine (diethylamine) attacks the highly electrophilic central carbon of the isocyanate (cyclohexyl isocyanate) to form the urea linkage. To ensure high purity and yield, specific environmental controls must be maintained:

-

Why Anhydrous Conditions? Isocyanates are highly moisture-sensitive. Water acts as a competing nucleophile, forming an unstable carbamic acid that readily decarboxylates to yield cyclohexylamine. This primary amine would subsequently react with another equivalent of cyclohexyl isocyanate to form a symmetric, highly insoluble byproduct (1,3-dicyclohexylurea). Utilizing anhydrous dichloromethane (DCM) completely suppresses this degradation pathway.

-

Why No Base is Required? Unlike reactions involving carbamoyl chlorides, the addition of an amine to an isocyanate does not generate acidic byproducts (e.g., HCl). Diethylamine is sufficiently nucleophilic to drive the reaction to completion autonomously, ensuring a 100% atom-economical addition ()[2].

-

Why Thermal Control (0 °C)? The nucleophilic attack is highly exothermic. Dropwise addition of the amine at 0 °C prevents localized boiling of the solvent (DCM boiling point: 39.6 °C) and minimizes the formation of allophanate side products.

Stoichiometry & Quantitative Data

To ensure complete conversion of the isocyanate, a slight molar excess (1.1 equiv) of diethylamine is employed. The excess amine is easily purged during the self-validating downstream work-up.

| Reagent / Product | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Density / Conc. |

| Cyclohexyl isocyanate | 125.17 | 1.0 | 1.25 g (10.0 mmol) | 0.98 g/mL (1.28 mL) |

| Diethylamine | 73.14 | 1.1 | 0.80 g (11.0 mmol) | 0.707 g/mL (1.14 mL) |

| Dichloromethane (Anhydrous) | 84.93 | Solvent | 20 mL | - |

| 3-Cyclohexyl-1,1-diethylurea | 198.31 | 1.0 (Yield) | ~1.88 g (Expected >95%) | - |

Table 1: Stoichiometric profiling for a 10 mmol scale synthesis of 3-cyclohexyl-1,1-diethylurea ()[3].

Experimental Workflow & Visualization

Synthesis workflow for 3-cyclohexyl-1,1-diethylurea highlighting critical control points.

Step-by-Step Synthetic Protocol

Phase 1: Preparation and Reaction

-

Apparatus Setup : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush the system with Argon or Nitrogen gas for 5 minutes to ensure an inert, moisture-free atmosphere.

-

Electrophile Dissolution : Inject 1.28 mL (10.0 mmol) of cyclohexyl isocyanate and 15 mL of anhydrous dichloromethane (DCM) into the flask via syringe.

-

Thermal Equilibration : Submerge the flask in an ice-water bath. Allow the solution to stir for 5 minutes to reach an internal temperature of ~0 °C.

-

Nucleophile Addition : In a separate dry vial, dilute 1.14 mL (11.0 mmol) of diethylamine in 5 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the isocyanate solution over a period of 10–15 minutes.

-

Propagation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir vigorously for 1.5 hours.

Phase 2: Self-Validating Downstream Processing 6. Reaction Monitoring : Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product urea will appear as a new, highly polar spot compared to the starting isocyanate. (Note: Visualize using a Phosphomolybdic Acid (PMA) or Iodine stain, as the aliphatic urea lacks strong UV chromophores). 7. Acidic Quench & Wash : Transfer the reaction mixture to a 100 mL separatory funnel. Add 15 mL of 0.1 M HCl.

-

Causality Matrix: The dilute acid selectively protonates the unreacted excess diethylamine, converting it into a water-soluble hydrochloride salt. The target urea, being neutral, remains partitioned in the lower organic (DCM) layer. This step acts as a self-validating purification mechanism, physically separating the nucleophile from the product.

-

Brine Wash : Separate the organic layer and wash it with 15 mL of saturated aqueous NaCl (brine) to remove residual water and break any potential emulsions.

-

Desiccation & Isolation : Collect the organic layer in an Erlenmeyer flask, add 2–3 grams of anhydrous sodium sulfate (Na₂SO₄), and swirl until the drying agent is free-flowing. Filter the solution into a pre-weighed round-bottom flask.

-

Concentration : Evaporate the DCM under reduced pressure using a rotary evaporator. The product, 3-cyclohexyl-1,1-diethylurea, will precipitate as a white solid.

-

Final Polish (Optional) : If trace impurities are detected on TLC, recrystallize the crude solid from a minimal amount of hot Hexane/Ethyl Acetate to yield analytically pure crystals.

References

-

Title : Urea Formation - Common Conditions: Amine + Isocyanate Source : Common Organic Chemistry URL :[Link]

-

Title : 3-Cyclohexyl-1,1-diethylurea | C11H22N2O | CID 4338720 Source : PubChem URL :[Link]

-

Title : Mechanochemical synthesis of thioureas, ureas and guanidines Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Application Note: 3-Cyclohexyl-1,1-diethylurea as a Versatile Pharmaceutical Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the urea moiety is a privileged pharmacophore, ubiquitous in kinase inhibitors, atypical antipsychotics, and soluble epoxide hydrolase (sEH) inhibitors. Traditionally, the synthesis of complex unsymmetrical ureas relies on the use of isocyanates. However, cyclohexyl isocyanate is highly toxic, moisture-sensitive, and prone to forming symmetrical urea byproducts (e.g., dicyclohexylurea) during parallel library synthesis.

Table 1: Physicochemical Properties of 3-Cyclohexyl-1,1-diethylurea

| Property | Value | Pharmacological Relevance |

| Molecular Formula | C₁₁H₂₂N₂O | Standard dialkylurea building block. |

| Molecular Weight | 198.31 g/mol | Low molecular weight allows for high atom economy in synthesis. |

| XLogP3 | 2.1 | Optimal lipophilicity for CNS and target-tissue penetration. |

| Topological Polar Surface Area | 32.3 Ų | Excellent membrane permeability profile for oral bioavailability. |

| H-Bond Donors / Acceptors | 1 / 1 | Key for transition-state mimicry in target active sites (e.g., sEH). |

Data sourced from the National Center for Biotechnology Information 1.